3-Fluoro-4-(trifluoromethoxy)benzoyl chloride
Description
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-6(5(10)3-4)15-8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBPADDPEPISOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253549 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-09-8 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H3F4O3+SOCl2→C8H3ClF4O2+SO2+HCl
This method is efficient and commonly used in laboratory settings .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the safe and efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluoro-4-(trifluoromethoxy)benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3-Fluoro-4-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Agrochemicals: Employed in the production of herbicides and pesticides.
Dyestuffs: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the resulting amides or esters may interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoyl Chlorides
Substituent Position and Electronic Effects
The table below compares 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride with analogs differing in substituent positions or functional groups:
Key Structural and Functional Differences
Substituent Position
- Fluorine vs. Trifluoromethoxy Orientation :
- In This compound , the fluorine at position 3 and trifluoromethoxy at position 4 create a meta-para substitution pattern , enhancing electron-withdrawing effects and steric hindrance. This configuration improves thermal stability in liquid crystals compared to 4-(trifluoromethoxy)benzoyl chloride (trifluoromethoxy at position 4 only), which has lower boiling points and simpler reactivity .
- Positional Isomers (e.g., 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride) exhibit reduced commercial viability due to less predictable reactivity in esterification or amidation reactions .
Functional Group Replacements
- Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃) :
- Hydroxyl Group Introduction: 4-Hydroxy-3-(trifluoromethoxy)benzoyl chloride (CAS: 1261610-96-1) introduces acidity (predicted pKa ~5.46), enabling pH-dependent reactivity in drug conjugation, unlike non-hydroxylated analogs .
Research Findings and Industrial Relevance
- Liquid Crystal Applications: A 2022 study demonstrated that esters derived from this compound exhibit broad nematic phases suitable for infrared sensors, outperforming non-fluorinated analogs .
- Market Trends :
The global demand for 3-(trifluoromethoxy)benzoyl chloride (CAS: 86270-03-3) exceeds that of its fluorinated isomers, driven by agrochemical and pharmaceutical sectors in China .
Biological Activity
3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is an organofluorine compound notable for its unique chemical structure, which includes both a trifluoromethoxy group and a fluorine atom. This compound has garnered attention due to its potential applications in medicinal chemistry and agrochemicals, although specific biological activity data remains limited.
- Molecular Formula : C8H3ClF4O2
- Molecular Weight : Approximately 242.55 g/mol
- Structural Features : The presence of the trifluoromethoxy group enhances the compound's reactivity, making it a candidate for various synthetic applications in pharmaceuticals and agrochemicals.
Biological Activity Overview
Despite the lack of extensive studies specifically focused on the biological activity of this compound, some insights can be drawn from its structural characteristics and related compounds:
- Reactivity and Mechanism : Acyl chlorides, such as this compound, are generally known to be reactive toward nucleophiles. This reactivity is crucial for understanding potential interactions with biological macromolecules, which may lead to pharmacological effects.
- Applications in Medicinal Chemistry : The trifluoromethoxy group is recognized for its ability to enhance the bioactivity of pharmaceutical compounds. For instance, compounds featuring this group have been linked to improved efficacy in drug development, particularly in targeting specific enzymes or receptors.
- Potential Toxicity : The compound's reactivity also raises concerns regarding safety. Acyl chlorides can release hydrochloric acid upon hydrolysis, which may cause irritation to the respiratory system and skin. Thus, handling precautions are necessary when working with this compound.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | C8H3ClF4O | Contains trifluoromethyl instead of trifluoromethoxy |
| 3-Fluoro-4-methoxybenzoyl chloride | C9H9ClF | Lacks trifluorination; contains methoxy group |
| 2,6-Difluoro-4-(trifluoromethyl)benzoic acid | C9H5F5O2 | Contains a carboxylic acid functional group |
The distinct presence of both a trifluoromethoxy group and a fluorine atom in this compound may impart unique reactivity patterns and potential biological activities not observed in other similar compounds.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research highlights the importance of fluorinated compounds in drug design:
- Trifluoromethoxy Substituent Effects : Research indicates that the incorporation of trifluoromethoxy groups into drug candidates can significantly enhance their pharmacological profiles by improving metabolic stability and bioavailability .
- Agrochemical Applications : Similar compounds have been utilized in the development of more effective pesticides. The trifluoromethoxy group contributes to increased potency against target pests, showcasing its utility beyond medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-4-(trifluoromethoxy)benzoyl chloride, and what analytical methods validate its purity?
Answer: The compound is typically synthesized via Friedel-Crafts acylation or halogen-exchange reactions starting from substituted benzotrifluoride precursors. Key steps include:
Q. Validation methods :
Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?
Answer: The –OCF₃ group is strongly electron-withdrawing, which:
- Activates the carbonyl : Enhances electrophilicity, accelerating reactions with amines or alcohols.
- Directs substitution : Meta/para orientation in aromatic electrophilic substitutions due to resonance and inductive effects.
- Thermal stability : Reduces decomposition rates compared to non-fluorinated analogs, enabling reactions at 60–80°C .
Experimental tip : Monitor reaction progress via TLC using UV-active spots or in situ FT-IR for carbonyl consumption .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during coupling reactions with amines or alcohols?
Answer:
- Moisture control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves .
- Low-temperature activation : Add coupling agents like DCC (dicyclohexylcarbodiimide) at 0–5°C to suppress hydrolysis .
- Catalytic additives : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 30–50% in sterically hindered systems .
Case study : In synthesizing AMG 333 (a TRPM8 antagonist), the acyl chloride was reacted with a pyridylmethylamine derivative under N₂, achieving >90% yield .
Q. How is this compound applied in designing bioactive molecules, and what structural modifications improve pharmacokinetics?
Answer:
- Drug design : Serves as a key intermediate for TRPM8 antagonists (e.g., AMG 333) by introducing fluorinated motifs that enhance blood-brain barrier penetration .
- Modifications :
- Heterocyclic substitution : Replace benzoyl with pyridine or thiazole rings to modulate solubility.
- Pro-drug strategies : Convert the acyl chloride to ester prodrugs for oral bioavailability .
Data insight : In AMG 333, the trifluoromethoxy group increased metabolic stability by 40% compared to non-fluorinated analogs .
Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?
Answer:
- ¹⁹F NMR shifts : Discrepancies in –OCF₃ chemical shifts (δ −55 to −58 ppm) arise from solvent polarity. Use CDCl₃ as a standard for cross-study comparisons .
- Mass spectrometry : Low-abundance molecular ions due to Cl/F loss. Employ soft ionization (e.g., ESI-MS) or high-resolution MS (HRMS) for accurate mass confirmation .
Q. How does this acyl chloride perform in derivatization for LC-MS metabolomics, and what are its limitations?
Answer:
- Advantages : Forms stable benzoylated adducts with amines/thiols, improving detection sensitivity by 10–100x in complex matrices (e.g., CSF, serum) .
- Limitations :
- pH sensitivity : Requires buffered conditions (pH 8–9) to avoid premature hydrolysis.
- Matrix interference : Co-eluting lipids may quench ionization; mitigate with SPE cleanup .
Protocol : React 10 mM acyl chloride with analytes in 50 mM borate buffer (pH 9.2) at 25°C for 30 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
